![molecular formula C8H13Cl B2483681 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane CAS No. 2287300-52-9](/img/structure/B2483681.png)

1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

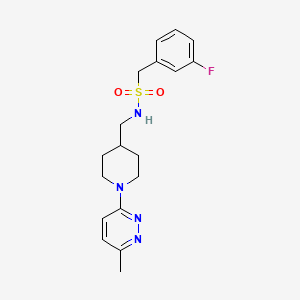

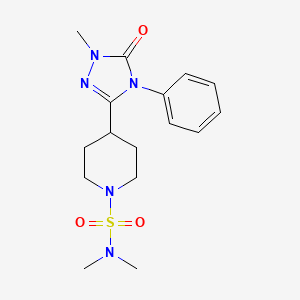

1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane involves a 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner . This partner can serve as a common precursor to the target analogue as well as other analogues with further modifications to the aromatic core .Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane is derived from the structure of bicyclo[1.1.1]pentane . The structure consists of a bicyclic bridged compound with a chloromethyl and an ethyl group attached.Chemical Reactions Analysis

The chemical reactions involving 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane are facilitated by increased delocalization of electron density over the propellane cage during addition . Reactions with cations involve charge transfer that relieves repulsion inside the cage .Direcciones Futuras

Bicyclo[1.1.1]pentane derivatives have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The future directions for 1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane could follow similar paths.

Propiedades

IUPAC Name |

1-(chloromethyl)-3-ethylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl/c1-2-7-3-8(4-7,5-7)6-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMPAMMVDQEIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(C1)(C2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)

![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)

![2,3-Dihydrofuro[2,3-b]quinolin-4-amine](/img/structure/B2483621.png)